molecular formula C26H27ClFN3O3 B1663718 SX 011 CAS No. 309913-42-6

SX 011

Cat. No.: B1663718
CAS No.: 309913-42-6
M. Wt: 484.0 g/mol
InChI Key: GUTYHDCSDBBMGW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of SX 011 involves multiple steps, including the preparation of intermediates and the final coupling reactions. . Industrial production methods for this compound are not publicly disclosed, but they generally involve large-scale synthesis techniques optimized for yield and purity.

Chemical Reactions Analysis

SX 011 undergoes various chemical reactions, including:

Scientific Research Applications

SX 011 has a wide range of scientific research applications, including:

Mechanism of Action

SX 011 exerts its effects by selectively inhibiting p38α and p38β MAPKs, which are involved in the regulation of inflammatory responses. The inhibition of these kinases leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β) . This compound also inhibits JNK-2, further modulating inflammatory pathways.

Comparison with Similar Compounds

SX 011 is unique due to its high selectivity for p38α and p38β MAPKs and its oral bioavailability . Similar compounds include:

    SB 203580: Another p38 MAPK inhibitor but with different selectivity and potency.

    VX-702: A potent inhibitor of p38 MAPKs with distinct pharmacokinetic properties.

    BIRB 796: Known for its strong inhibition of p38 MAPKs but with a different chemical structure.

This compound stands out due to its specific inhibition profile and potential therapeutic applications in inflammatory diseases.

Properties

IUPAC Name

2-[6-chloro-5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClFN3O3/c1-29(2)26(34)24(32)21-15-30(3)23-14-22(27)20(13-19(21)23)25(33)31-10-8-17(9-11-31)12-16-4-6-18(28)7-5-16/h4-7,13-15,17H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTYHDCSDBBMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC(=C(C=C21)Cl)C(=O)N3CCC(CC3)CC4=CC=C(C=C4)F)C(=O)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433029
Record name SX 011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309913-42-6
Record name SX 011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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